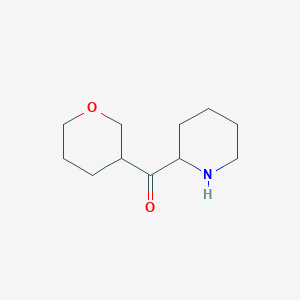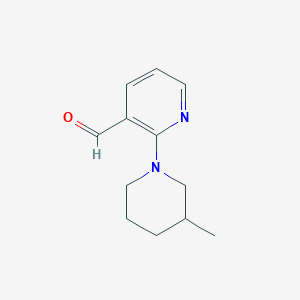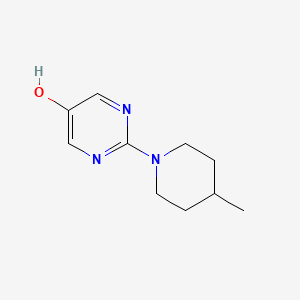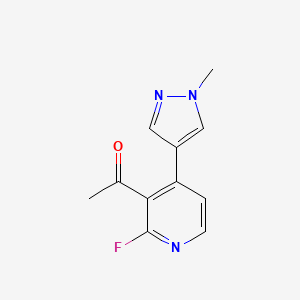![molecular formula C12H7BrN2S B11783310 3-Bromo-6-phenylisothiazolo[5,4-b]pyridine](/img/structure/B11783310.png)
3-Bromo-6-phenylisothiazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-phenylisothiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of isothiazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with an isothiazole ring, with a bromine atom at the 3-position and a phenyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-phenylisothiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One efficient method involves the use of microwave-assisted synthesis. For example, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine is heated under microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other advanced synthetic techniques can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-phenylisothiazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using reagents such as aryl boronic acids in Suzuki coupling reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of palladium catalysts and aryl boronic acids to replace the bromine atom with other aryl groups.
Microwave Irradiation: Used in the synthesis of the compound, microwave irradiation can also be employed in other reactions to enhance reaction rates and yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield various aryl-substituted derivatives.
Scientific Research Applications
3-Bromo-6-phenylisothiazolo[5,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry:
Biological Research: It can be used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-Bromo-6-phenylisothiazolo[5,4-b]pyridine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Receptor Binding: The compound may act as an antagonist or agonist at specific receptors, such as histamine H3 receptors.
Enzyme Inhibition: It may inhibit certain enzymes involved in biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit a range of biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological properties and synthetic routes.
Uniqueness
3-Bromo-6-phenylisothiazolo[5,4-b]pyridine is unique due to the presence of the bromine atom and the phenyl group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C12H7BrN2S |
|---|---|
Molecular Weight |
291.17 g/mol |
IUPAC Name |
3-bromo-6-phenyl-[1,2]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H7BrN2S/c13-11-9-6-7-10(14-12(9)16-15-11)8-4-2-1-3-5-8/h1-7H |
InChI Key |
RPEHMHRYBNTLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NS3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate](/img/structure/B11783232.png)



![6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine](/img/structure/B11783248.png)


![(2-(4-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11783294.png)
![6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783297.png)
![6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783305.png)


![(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B11783317.png)
